molecular formula C16H13BrN6O2 B12631812 N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12631812
M. Wt: 401.22 g/mol
InChI Key: YJEWXWHWVUXSNP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of an acetylamino group, a bromine atom, and a tetrazole ring attached to a benzamide structure. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form N-(4-acetylamino)phenyl.

    Bromination: The acetylated product is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.

    Tetrazole Formation: The brominated intermediate undergoes a cyclization reaction with sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the acetylamino group, bromine atom, and tetrazole ring makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H13BrN6O2

Molecular Weight

401.22 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13BrN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-8-11(17)2-7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)

InChI Key

YJEWXWHWVUXSNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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